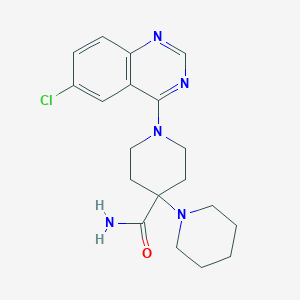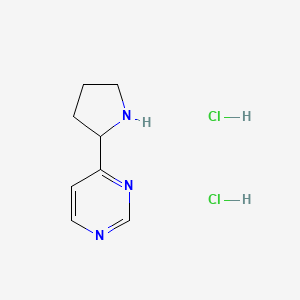![molecular formula C10H14O3 B2699347 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one CAS No. 132435-30-4](/img/structure/B2699347.png)
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
Vue d'ensemble
Description
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one, also known as spirooxindole, is a bicyclic spiro compound that has gained significant interest in the scientific community. It is an important building block for the synthesis of various natural products and biologically active compounds. Spirooxindole has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities.
Applications De Recherche Scientifique
1. Stereoselectivity in Chemical Reactions
Spiro compounds, including Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one derivatives, have been studied for their stereoselectivity in chemical reactions such as Diels-Alder reactions. For instance, a study investigated the facial (syn-anti) stereoselectivity in Diels-Alder reactions of spiro compounds, indicating no significant differences in facial stereoselectivity, which suggests uniform distance between addends at the transition state in these reactions (Burnell et al., 1984).
2. Synthesis and Structure of Spirocyclic Compounds
Spirocyclic compounds with a structure related to this compound have been synthesized for various applications. One study reported the efficient synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through reactions involving 3‐diazochroman‐4‐one and alkene, highlighting the special fused and spirocyclic oxygen-containing rigid skeleton structure of the products (Xiao et al., 2018).
3. Biosynthetic Hypotheses and Metabolites
In the field of biosynthesis, spiro compounds have been identified as metabolites and have been used to provide evidence for biosynthetic hypotheses. For example, a study on Pestalotiopsis fici isolated metabolites with spiroketal skeletons, which were believed to be derived from a biosynthetic pathway involving diversified Diels-Alder reaction cascades. This research contributed to the understanding of natural product biosynthesis and the structural diversity of metabolites (Liu et al., 2013).
4. Chemical Reactivity and Molecular Structure Analysis
The reactivity and molecular structure of spiro compounds have been subjects of extensive research. Studies have delved into the synthesis and chemical properties of these compounds, examining aspects such as cationic rearrangements, epoxidation, and ring opening. These investigations shed light on the structural and reactive nuances of spiro compounds, contributing to the broader understanding of their chemistry (Marchand et al., 1998).
Propriétés
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHPXBPMYLKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(C1CC2=O)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)




![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)